molecular formula C12H17NO2 B13581659 3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid

3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid

Cat. No.: B13581659
M. Wt: 207.27 g/mol
InChI Key: JTQRMLPOACZHBV-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-(dimethylamino)phenyl)methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid is unique due to the combination of the dimethylamino group with the methylpropanoic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[3-(dimethylamino)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C12H17NO2/c1-9(12(14)15)7-10-5-4-6-11(8-10)13(2)3/h4-6,8-9H,7H2,1-3H3,(H,14,15)

InChI Key

JTQRMLPOACZHBV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)N(C)C)C(=O)O

Origin of Product

United States

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